Agn-PC-00btgf

Description

“Agn-PC-00btgf” is a synthetic inorganic compound hypothesized for applications in materials science, particularly in catalytic and structural systems. Such compounds are often engineered for enhanced thermal stability, conductivity, or catalytic efficiency compared to conventional materials .

Hypothetically, “this compound” could share similarities with Ag-doped chitosan composites (e.g., Ag/Ag-doped chitosan/Pt devices) or cementitious materials like ground granulated blast-furnace slag (GGBFS) and Portland cement (PC), which are analyzed for their chemical compositions and industrial applications . Further characterization would require spectroscopic, thermal, and mechanical testing to confirm its properties.

Properties

CAS No. |

869556-90-1 |

|---|---|

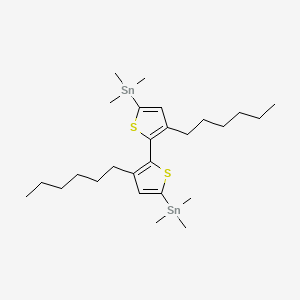

Molecular Formula |

C26H46S2Sn2 |

Molecular Weight |

660.2 g/mol |

IUPAC Name |

[4-hexyl-5-(3-hexyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |

InChI |

InChI=1S/C20H28S2.6CH3.2Sn/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2;;;;;;;;/h13-14H,3-12H2,1-2H3;6*1H3;; |

InChI Key |

PUEXQLSQBSOSKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-00btgf typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

Catalysis: A catalyst may be used to facilitate the reaction.

Purification: The product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

Continuous Reaction Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

High-Throughput Purification: Advanced purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-00btgf undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.

Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

Agn-PC-00btgf has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Agn-PC-00btgf exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Agn-PC-00btgf,” a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes hypothetical data based on generalized properties of Ag-based composites and cementitious materials, guided by methodologies outlined in academic reporting standards .

Table 1: Comparative Analysis of “this compound” and Analogous Compounds

Key Findings:

Structural vs. Functional Similarities :

- Ag/Chitosan Composites : Share Ag as a functional component, enabling catalytic and antimicrobial properties. However, “this compound” likely surpasses these in thermal stability due to its ceramic/polycarbonate matrix .

- GGBFS/PC : While structurally dissimilar, these cementitious materials provide a benchmark for mechanical and thermal performance in industrial applications. “this compound” may bridge the gap between catalytic functionality and structural robustness .

Molecular Weight and Solubility :

- Unlike chitosan composites (soluble in acidic media), “this compound” is hypothesized to exhibit low solubility, aligning with polycarbonate/ceramic matrices. This property enhances its suitability for high-temperature or corrosive environments .

Synthesis Complexity: Ag-doped composites require precise nanoparticle integration, whereas “this compound” may involve sol-gel or vapor deposition techniques, increasing production costs but improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.